Superior CDK9/CycT1 Inhibitory Potency Over Propyl and Phenyl Analogs
In a head-to-head evaluation of phosphorus-containing CDK9/CycT1 inhibitors, the ethylphosphinate derivative (68a, featuring an ethyl substituent on phosphorus and an ethyl ester) exhibited an IC50 of 418 nM. This demonstrates superior potency compared to its closest structural analogs, specifically the n-propylphosphinate (68b, IC50 = 1149 nM) and the phenylphosphinate (68c, IC50 = 523 nM) counterparts [1]. The ethylphosphinate was the most potent inhibitor of this entire sub-series.
| Evidence Dimension | Inhibitory Potency (IC50) in CDK9/CycT1 Enzymatic Assay |
|---|---|
| Target Compound Data | Ethyl ethylphosphinate derivative (68a): IC50 = 418 nM |
| Comparator Or Baseline | n-Propylphosphinate derivative (68b): IC50 = 1149 nM; Phenylphosphinate derivative (68c): IC50 = 523 nM |
| Quantified Difference | The ethylphosphinate is 2.75-fold more potent than the n-propyl analog (1149/418) and 1.25-fold more potent than the phenyl analog (523/418). |
| Conditions | Isolated enzyme CDK9/CycT1 assay. |
Why This Matters
This data is critical for any procurement decision in a CDK9 inhibitor development program, where the specific ethyl ethylphosphinate moiety is proven to maximize on-target biochemical potency within a defined chemical series.
- [1] Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors. J. Med. Chem. 2014, 57, 15, 6519–6535. Table 5. View Source
